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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance

(NMR) data for (S)-4-methylbenzenesulfinamide, a chiral auxiliary and key intermediate in

asymmetric synthesis. The information presented herein is intended to support research and

development activities by providing precise spectral data and the methodologies for its

acquisition.

13C NMR Spectral Data
The 13C NMR spectrum of (S)-4-methylbenzenesulfinamide exhibits distinct signals

corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by

the electronic environment of each carbon, providing a unique fingerprint for the molecule.

Table 1: 13C NMR Chemical Shift Data for (S)-4-methylbenzenesulfinamide
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Carbon Atom Chemical Shift (δ, ppm)

C1 144.5

C4 141.2

C2/C6 129.4

C3/C5 125.2

CH3 21.4

Note: The assignments for the aromatic carbons are based on typical substituent effects and

may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.

Experimental Protocol
The following section details the standard experimental procedure for acquiring the 13C NMR

spectrum of (S)-4-methylbenzenesulfinamide.

Instrumentation:

NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a 13C frequency of 126

MHz.

Probe: 5 mm Broadband Observe (BBO) probe.

Sample Preparation:

Approximately 20-30 mg of (S)-4-methylbenzenesulfinamide is accurately weighed and

dissolved in 0.6 mL of deuterated chloroform (CDCl3).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

Solvent: CDCl3

Temperature: 298 K (25 °C)
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Pulse Program:zgpg30 (power-gated decoupling with a 30° pulse)

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 seconds

Acquisition Time (AQ): 1.3 seconds

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 at δ

77.16 ppm.

Data Processing:

The Free Induction Decay (FID) is processed with an exponential multiplication function (line

broadening factor of 1.0 Hz) followed by a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

Molecular Structure and NMR Correlation
The chemical structure of (S)-4-methylbenzenesulfinamide with the numbering of the carbon

atoms is illustrated below. This diagram provides a visual reference for the assignment of the

13C NMR signals.

Caption: Chemical structure of (S)-4-methylbenzenesulfinamide.

Logical Workflow for Spectral Analysis
The process of analyzing the 13C NMR spectrum to confirm the structure of (S)-4-
methylbenzenesulfinamide follows a logical progression from sample preparation to final data

interpretation.
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Sample Preparation
((S)-4-methylbenzenesulfinamide in CDCl3)

13C NMR Data Acquisition
(126 MHz Spectrometer)

Data Processing
(FT, Phasing, Baseline Correction)

Chemical Shift Referencing
(CDCl3 at 77.16 ppm)

Peak Assignment
(Correlation with Structure)

Final Data Table & Interpretation

Click to download full resolution via product page

Caption: Workflow for 13C NMR spectral analysis.

To cite this document: BenchChem. [In-depth Technical Guide: 13C NMR Data of (S)-4-
methylbenzenesulfinamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128986#s-4-methylbenzenesulfinamide-13c-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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